molecular formula C25H26N2O5 B2764778 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 623536-28-7

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2764778
CAS No.: 623536-28-7
M. Wt: 434.492
InChI Key: LBGVZAGWGQJRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H26N2O5 and its molecular weight is 434.492. The purity is usually 95%.
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Biological Activity

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one, commonly referred to as EVT-3026432, is a complex organic compound belonging to the pyrrolone class. Its unique structural features, including a dimethylamino group, hydroxy group, and a methoxybenzofuran moiety, suggest significant potential for biological activity, particularly in the realm of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H28N2O5
  • Molecular Weight : 448.519 g/mol
  • CAS Number : 623536-32-3

The compound's structure is characterized by a five-membered nitrogen-containing ring (pyrrolone) and various functional groups that enhance its reactivity and biological properties.

Research indicates that EVT-3026432 may exert its biological effects primarily through interactions with serotonin receptors, particularly the D3 receptor. These interactions can modulate neurotransmitter systems involved in mood regulation, making it a candidate for therapeutic applications in mood disorders and other neurological conditions .

1. Serotonin Receptor Interaction

Studies have shown that EVT-3026432 selectively interacts with serotonin receptors, which are crucial in regulating mood and anxiety. The binding affinity and selectivity towards D3 receptors over D2 receptors have been documented, indicating potential for use in treatments targeting these pathways .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders. Preliminary studies suggest that EVT-3026432 exhibits significant antioxidant activity .

3. Neuroprotective Effects

In vitro studies have indicated that EVT-3026432 may offer neuroprotective benefits by reducing cell death in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions such as Alzheimer's disease or Parkinson's disease .

Research Findings and Case Studies

A summary of relevant studies is presented in the following table:

Study ReferenceFocus AreaKey Findings
Serotonin Receptor BindingDemonstrated selective binding to D3 receptors with a high affinity compared to D2 receptors.
Antioxidant ActivityExhibited significant antioxidant properties, reducing oxidative stress markers in cell cultures.
NeuroprotectionShowed protective effects against neurotoxicity in neuronal cell lines, indicating potential for neurodegenerative disease treatment.

Synthesis and Characterization

The synthesis of EVT-3026432 involves multiple steps that require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized for structural confirmation.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-26(2)13-8-14-27-21(16-9-5-4-6-10-16)20(23(29)25(27)30)22(28)19-15-17-11-7-12-18(31-3)24(17)32-19/h4-7,9-12,15,21,29H,8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGVZAGWGQJRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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